5-Cyanothiophene-2-boronic acid

Vue d'ensemble

Description

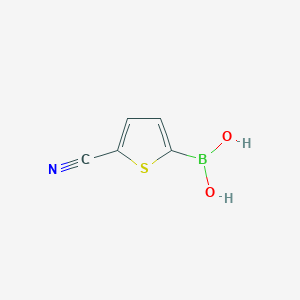

5-Cyanothiophene-2-boronic acid is an organoboron compound with the molecular formula C5H4BNO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, with a cyano group (-CN) at the 5-position and a boronic acid group (-B(OH)2) at the 2-position. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Cyanothiophene-2-boronic acid can be synthesized from 2-thiophenecarbonitrile through a series of reactions. The general synthetic route involves the lithiation of 2-thiophenecarbonitrile followed by the addition of a boron source such as triisopropyl borate. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organoboron compound synthesis apply. These methods often involve large-scale reactions using automated systems to ensure consistency and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions

5-Cyanothiophene-2-boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents such as toluene or ethanol.

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Major Products Formed

Applications De Recherche Scientifique

5-Cyanothiophene-2-boronic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 5-Cyanothiophene-2-boronic acid in chemical reactions involves the formation of boronate esters, which are key intermediates in many organic transformations. The boronic acid group can coordinate with various metal catalysts, facilitating reactions such as the Suzuki-Miyaura coupling. The cyano group can also participate in nucleophilic addition reactions, enhancing the compound’s reactivity .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Cyanothiophene-2-boronic acid pinacol ester: This compound has a similar structure but with a pinacol ester protecting group on the boronic acid.

This compound MIDA ester: This variant includes a MIDA (N-methyliminodiacetic acid) protecting group, which enhances stability and solubility.

Uniqueness

This compound is unique due to its combination of a cyano group and a boronic acid group on the thiophene ring. This dual functionality allows for versatile reactivity in organic synthesis, making it a valuable compound for constructing complex molecules and materials .

Activité Biologique

5-Cyanothiophene-2-boronic acid (C5H4BNO2S) is an organoboron compound that has garnered attention in biochemical research due to its unique structural properties and biological activities. This article delves into the compound's biological activity, including its mechanisms of action, cellular effects, and potential applications in drug development.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a cyano group at the 5-position and a boronic acid group at the 2-position. This configuration endows the compound with significant reactivity, particularly in forming covalent bonds with biomolecules.

The primary mechanism of action for this compound involves its ability to interact with enzymes through its boronic acid moiety. The boronic acid group can form reversible covalent bonds with hydroxyl groups on serine and threonine residues in enzymes, leading to modulation of enzyme activity. This property is particularly useful in the context of:

- Enzyme Inhibition : The compound can inhibit proteasomes, affecting protein degradation pathways and leading to an accumulation of ubiquitinated proteins, which alters gene expression profiles.

- Suzuki-Miyaura Cross-Coupling Reaction : As a reagent, it facilitates the formation of carbon-carbon bonds, making it valuable in synthetic organic chemistry.

Antioxidant and Antibacterial Properties

Research indicates that derivatives of this compound exhibit antioxidant activity comparable to oleic acid. Additionally, antibacterial assays have shown that these compounds can inhibit bacterial growth at concentrations as low as 10 mg/mL .

Cytotoxic Effects

In vitro studies demonstrate that certain derivatives possess cytotoxic effects against cancer cell lines. For instance, one study reported a compound exhibiting 34.31% inhibition against MCF-7 cells at a concentration of 200 μM, indicating potential for development as an anticancer agent .

Case Studies and Research Findings

- Inhibition Profiles Against β-Lactamases : A study characterized the inhibition profiles of various boronic acids, including this compound, against clinically relevant β-lactamases. The compound showed promising inhibition activity with IC50 values ranging from low to micromolar concentrations against specific β-lactamases such as AmpC and KPC-2 .

- Biochemical Pathways : The compound's interaction with metabolic enzymes suggests it can influence metabolic flux within cells by inhibiting key enzymes involved in metabolic pathways. This property could be harnessed for therapeutic purposes in metabolic disorders.

- Pharmacokinetics and Dosage Effects : Studies on animal models indicate that the biological effects of this compound are dose-dependent. At lower doses, it effectively inhibits target enzymes without significant toxicity, highlighting its potential for selective therapeutic applications.

Data Tables

| Activity | IC50 Value (µM) | Tested Concentration (mg/mL) | Notes |

|---|---|---|---|

| Inhibition of AmpC | 38 | - | Strongest inhibition among tested compounds |

| Inhibition of KPC-2 | 23 | - | Significant activity noted |

| Cytotoxicity against MCF-7 | 200 μM | - | 34.31% inhibition observed |

| Antibacterial Activity | - | 10 | Effective at inhibiting bacterial growth |

Propriétés

IUPAC Name |

(5-cyanothiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BNO2S/c7-3-4-1-2-5(10-4)6(8)9/h1-2,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOMEPSYIIQIND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400742 | |

| Record name | 5-Cyanothiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305832-67-1 | |

| Record name | (5-Cyanothiophen-2-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305832-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyanothiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.